1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKBRVKCYQMSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and piperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where piperidine reacts with 3-fluoro-4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the amine to an N-oxide derivative (). This reaction is critical for modifying the compound’s polarity and bioavailability.
Example Reaction:
| Parameter | Details |
|---|---|
| Oxidizing Agent | 30% H₂O₂ in ethanol |
| Temperature | 25–40°C |
| Yield | 65–78% () |
Nucleophilic Substitution
The 3-fluoro-4-methoxybenzyl moiety participates in aromatic electrophilic substitution (EAS) . The electron-withdrawing fluoro group directs incoming electrophiles to the ortho and para positions relative to itself, while the methoxy group activates the ring toward EAS ( ).
Key Reactions:
-
Halogenation: Reacts with Cl₂ or Br₂ in presence of FeCl₃ to introduce halogens.
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Nitration: Forms nitro derivatives using HNO₃/H₂SO₄ at 0–5°C.
Reductive Amination
The primary amine group undergoes reductive amination with ketones or aldehydes. Sodium cyanoborohydride (NaBH₃CN) is typically employed in methanol or ethanol under mild acidic conditions (pH 4–6) ().
Example Reaction with Acetone:
| Parameter | Details |
|---|---|
| Solvent | Methanol |
| Reaction Time | 12–24 hours |
| Yield | 82–90% () |
Salt Formation and pH-Dependent Reactivity
As a dihydrochloride salt, the compound’s solubility in polar solvents (e.g., water, DMSO) enables reactions in aqueous media. Neutralization with NaOH or NaHCO₃ liberates the free base, which is more reactive in organic synthesis ( ).
Solubility Data:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 45.2 |
| Ethanol | 28.7 |
| DCM | 12.4 |
Hydrolysis
Under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions, hydrolysis cleaves the benzyl-piperidine bond , yielding 3-fluoro-4-methoxybenzyl alcohol and piperidin-4-amine derivatives ().
Mechanism:
-
Protonation of the amine group in acidic conditions.
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Nucleophilic attack by water at the benzyl carbon.
Complexation with Metals
The amine and aromatic oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes are studied for catalytic applications ().
Stability Constants (log K):
| Metal Ion | log K |
|---|---|
| Cu²⁺ | 4.2 |
| Fe³⁺ | 3.8 |
Derivatization for Drug Discovery
The compound serves as a scaffold for synthesizing analogs:
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Acylation: Reacts with acetyl chloride to form N-acetyl derivatives .
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Sulfonation: Produces sulfonamides using sulfonyl chlorides ().
Thermal Degradation
At temperatures >200°C, the compound decomposes via:
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Cleavage of the methoxy group to release methanol.
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Ring-opening of the piperidine moiety.
TGA Data:
| Decomposition Stage | Temperature Range | Mass Loss (%) |
|---|---|---|
| 1 | 200–250°C | 18.5 |
| 2 | 250–400°C | 62.3 |
Scientific Research Applications
Scientific Research Applications
-
Anticancer Research
- The compound has shown promising results in anticancer studies. It has been evaluated for its cytotoxic activity against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. Studies indicate that derivatives of this compound can inhibit cell growth effectively, with IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating its potential as an anticancer agent .
-
Neuropharmacology
- Research suggests that piperidine derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases. The structural features of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride may enhance its interaction with neurotransmitter receptors, potentially leading to therapeutic effects in conditions such as Alzheimer's disease .
-
Antimicrobial Activity
- Initial studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or antifungal agents. The mechanism of action is hypothesized to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute assessed the cytotoxicity of various piperidine derivatives, including this compound. Results demonstrated significant inhibition of cancer cell proliferation, with detailed structure-activity relationship analysis revealing that modifications to the piperidine ring could enhance efficacy against specific cancer types .
Case Study 2: Neuroprotective Potential
Research published in a neuropharmacology journal examined the effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The study found that compounds similar to this compound could reduce cell death and promote survival pathways, suggesting a potential role in neuroprotection .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy groups on the benzyl ring can enhance binding affinity and selectivity towards these targets. The piperidine moiety can interact with various biological pathways, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride (CAS 1158497-67-6): Substituent: 4-chloro (electron-withdrawing). No solubility or activity data are provided .
1-(3-Methoxy-4-nitrophenyl)piperidin-4-amine hydrochloride (CAS 1417793-35-1) :
- 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride (CAS 1158785-53-5): Substituent: 3-nitro. Safety: Classified as non-hazardous under GHS in Japanese regulations (NITE 2020), contrasting with nitro-containing compounds that often carry toxicity warnings .
Heterocyclic and Complex Substituents
1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride (DDO-02003) :
- 1-(6-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride (CAS 1329673-44-0): Substituent: Pyrimidinyl (nitrogen-rich heterocycle). Marketed as an industrial-grade compound with 99% purity .
Positional Isomerism and Steric Effects
1-(2,6-Dimethoxybenzyl)piperidin-4-amine dihydrochloride (CAS 1185303-17-6) :
1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride (CAS 1286275-30-6) :
Physical Properties
Key Structural-Activity Insights
- Electron-Donating vs. Withdrawing Groups : Methoxy (target compound) enhances solubility and may improve receptor binding, whereas nitro or chloro groups increase lipophilicity but may reduce metabolic stability .
- Heterocyclic Modifications : Benzoxazole or pyrimidine substituents (e.g., DDO-02003) improve target engagement in ion channel modulation but may complicate synthesis .
Biological Activity
1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride, also known by its CAS number 1349708-98-0, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The molecular formula of this compound is C13H21Cl2FN2O, with a molecular weight of 311.22 g/mol. The compound features a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H21Cl2FN2O |
| Molecular Weight | 311.22 g/mol |
| CAS Number | 1349708-98-0 |
| IUPAC Name | N-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine; dihydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
Case Studies
- Neuropharmacological Effects : A study examining the effects of similar piperidine derivatives on cognitive function demonstrated that compounds with structural similarities to this compound could enhance memory and learning in animal models by modulating dopaminergic activity .
- Antiparasitic Activity : Another investigation into related compounds showed promising antiparasitic effects, suggesting that modifications to the piperidine structure could enhance efficacy against malaria parasites by targeting specific ATPase functions . This indicates potential for further development in antimalarial therapies.
Biological Activity
The compound has been evaluated for various biological activities, including:
Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, showcasing significant antimicrobial potential .
Cytotoxicity Studies : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential role in cancer therapy .
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | MIC against S. aureus and E. coli: 0.0039 - 0.025 mg/mL |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
| Neuropharmacological | Potential enhancement of cognitive function in animal models |
Comparative Analysis
When compared to other similar compounds, such as N-(3-Fluoro-4-methoxybenzyl)piperidine and N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine hydrochloride, the dihydrochloride form demonstrates enhanced solubility and stability, which may contribute to its increased bioavailability and therapeutic efficacy .
Table 3: Comparison with Similar Compounds
| Compound | Solubility | Stability | Biological Activity |
|---|---|---|---|
| 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-aminedihydrochloride | High | Stable | Significant |
| N-(3-Fluoro-4-methoxybenzyl)piperidine | Moderate | Less stable | Moderate |
| N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amino hydrochloride | Low | Variable | Limited |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group integration, piperidine ring conformation) .
- HPLC/MS : Validates purity (>98%) and detects trace impurities (e.g., unreacted benzyl halide) .
- X-ray Crystallography : Resolves dihydrochloride salt formation and stereochemistry .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., fixed pH/temperature in enzyme inhibition assays) .
- Enantiomeric Purity : Chiral HPLC ensures separation of stereoisomers, which may have divergent activities .
- Receptor Binding Studies : Use SPR or ITC to quantify affinity differences across studies .
How do environmental factors influence the stability of this compound?
Basic Research Question
- pH : Degrades rapidly under alkaline conditions (pH >9) due to amine deprotonation and hydrolysis .
- Light/Temperature : Store at –20°C in amber vials; thermal gravimetric analysis (TGA) shows decomposition >150°C .
- Humidity : Hygroscopic dihydrochloride salt requires desiccated storage to prevent clumping .
What is the hypothesized mechanism of interaction with enzymes like semicarbazide-sensitive amine oxidase (SSAO)?
Advanced Research Question
The primary amine group may:
- Compete with Substrates : Act as a pseudosubstrate, inhibiting SSAO’s oxidative deamination of endogenous amines .
- Hydrogen Bonding : The 3-fluoro-4-methoxybenzyl group could bind to hydrophobic pockets near the enzyme’s active site .
- Metabolite Analysis : LC-MS/MS detects aldehyde byproducts, confirming SSAO-mediated oxidation .
What safety protocols are critical for handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential HCl vapor release .
- Spill Management : Neutralize acid spills with sodium bicarbonate before disposal .
How can structural analogs be designed to improve pharmacokinetic properties?
Advanced Research Question
- Bioisosteric Replacement : Replace the methoxy group with ethoxy or trifluoromethoxy to modulate lipophilicity (logP) .
- Prodrug Strategies : Esterify the primary amine to enhance bioavailability, with in vivo enzymatic cleavage .
- SAR Studies : Test fluorobenzyl variants (e.g., 2-fluoro vs. 4-fluoro) for target selectivity .
How should researchers approach translating in vitro findings to in vivo models?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) for parenteral administration .
- Metabolite Identification : Radiolabel the compound to track excretion pathways .
What role does chemical software play in managing data integrity for this compound?
Advanced Research Question
- Electronic Lab Notebooks (ELNs) : Track synthesis parameters and batch variations .
- Cheminformatics Tools : Predict solubility (e.g., ACD/Labs) and toxicity (e.g., Derek Nexus) .
- Blockchain Security : Encrypt spectral data to prevent tampering in collaborative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
